Sulfadoxine

Pharmacokinetics Drug Development Formulation Science

Sulfadoxine is an ultra-long-acting sulfonamide (half-life 100-230 hours) that cannot be substituted with short-acting alternatives like sulfamethoxazole without altering dosing regimens. Procure as part of WHO-prequalified fixed-dose combinations for malaria IPT. For veterinary use, trimethoprim-sulfadoxine offers superior efficacy. Research-grade (>98%) material is essential for reproducible in vitro susceptibility testing.

Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
CAS No. 2447-57-6
Cat. No. B1681781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadoxine
CAS2447-57-6
SynonymsFanasil
Ro 4 4393
Ro 4-4393
Ro 44393
Sulfadoxine
Sulformethoxine
Sulformetoxine
Sulforthomidine
Sulphormetoxin
Sulphorthodimethoxine
Molecular FormulaC12H14N4O4S
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyPJSFRIWCGOHTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.96e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadoxine CAS 2447-57-6: Ultra-Long-Acting Sulfonamide for Malaria Combination Therapy and Veterinary Antimicrobial Applications


Sulfadoxine (CAS 2447-57-6) is an ultra-long-acting sulfonamide antibiotic belonging to the sulfonamide class, characterized by a plasma half-life of 100 to 230 hours in humans [1]. It functions as a competitive inhibitor of bacterial and parasitic dihydropteroate synthase (DHPS), blocking dihydrofolic acid synthesis [2]. The compound has a molecular weight of 310.33 g/mol and is typically supplied as a white to almost white crystalline powder with purity specifications ranging from 95% to >98% in research and pharmaceutical grades [3]. Sulfadoxine is primarily utilized in synergistic combination with pyrimethamine for the treatment and chemoprevention of Plasmodium falciparum malaria, and is included on the WHO Model List of Essential Medicines in this combination formulation [4].

Why Sulfadoxine Cannot Be Simply Substituted with Shorter-Acting Sulfonamides: Procurement and Formulation Implications


Sulfadoxine's defining characteristic is its ultra-long elimination half-life (100-230 hours in humans), which enables once-weekly or intermittent preventive dosing regimens [1]. In contrast, widely available alternative sulfonamides such as sulfamethoxazole exhibit significantly shorter half-lives (approximately 10-12 hours), necessitating multiple daily administrations to maintain therapeutic concentrations [2]. This pharmacokinetic divergence has direct formulation and clinical implications: substituting a shorter-acting sulfonamide would fundamentally alter dosing frequency, compliance requirements, and steady-state pharmacokinetics [3]. Additionally, sulfadoxine demonstrates a unique concentration-dependent plasma protein binding profile, decreasing from approximately 72% at 50 μg/mL to 14% at 450 μg/mL, a property that affects drug distribution and potential drug-drug interactions in ways not shared by its class counterparts . For researchers, formulators, and procurement specialists, these distinctions mean that sulfadoxine cannot be interchanged with other sulfonamides without fundamentally altering the therapeutic regimen or experimental parameters.

Sulfadoxine Quantitative Differentiation Evidence: Comparative Data Against Key Alternatives


Elimination Half-Life Comparison: Sulfadoxine vs. Sulfamethoxazole

Sulfadoxine demonstrates an ultra-long elimination half-life of 100-230 hours in humans following oral administration, enabling once-weekly or intermittent dosing regimens [1]. In direct comparison, sulfamethoxazole, the most widely used clinical sulfonamide alternative, exhibits a substantially shorter half-life of approximately 10-12 hours, which mandates multiple daily dosing to sustain therapeutic plasma concentrations [2]. This 10- to 20-fold difference in elimination half-life is the primary pharmacokinetic differentiation that dictates sulfadoxine's unique suitability for intermittent preventive treatment protocols and long-acting formulations .

Pharmacokinetics Drug Development Formulation Science

Clinical Cure Rate: Sulfadoxine-Pyrimethamine vs. Chloroquine in Pediatric Uncomplicated Malaria

In a randomized 14-day clinical trial comparing the efficacy of sulfadoxine-pyrimethamine (SP) with chloroquine (CQ) in 109 children under five years with acute uncomplicated Plasmodium falciparum malaria in Plateau State, Nigeria, SP demonstrated significantly superior clinical outcomes [1]. Among children receiving SP, 94.5% (52 of 55) attained clinical cure, compared to 75% (39 of 52) of those receiving CQ (p=0.013) [1]. Adequate clinical and parasitological response (ACPR) was achieved in 87.3% (48 of 55) of SP-treated children versus 51.9% (27 of 52) of CQ-treated children (p=0.00010) [1]. Failure to achieve fever clearance by day 14 occurred in 7.3% (4 of 55) of SP patients compared to 16.7% (8 of 48) of CQ patients [1].

Antimalarial Efficacy Clinical Trial Pediatric Infectious Disease

Treatment Failure Rate: Sulfadoxine-Pyrimethamine Alone vs. SP-Amodiaquine Combination

In a longitudinal randomized trial of 316 children aged 6 months to 5 years in Kampala, Uganda, clinical treatment failure at 14 days was significantly more frequent with sulfadoxine-pyrimethamine (SP) monotherapy compared to SP plus amodiaquine (SP+AQ) [1]. SP monotherapy resulted in 18% treatment failure (38 of 215 episodes), whereas SP+AQ achieved only 1% treatment failure (2 of 164 episodes; p<0.0001) [1]. SP plus artesunate also achieved 1% treatment failure (1 of 198 episodes; p<0.0001 vs. SP alone) [1]. Overall, SP+AQ reduced the rate of subsequent malaria treatments by 54% (95% CI 36-66, p<0.0001) compared with SP alone and by 37% (95% CI 12-54, p=0.007) compared with SP plus artesunate [1].

Combination Therapy Treatment Failure Malaria Chemotherapy

In Vitro Antimalarial Activity: Sulfadoxine IC50 Against Plasmodium falciparum Isolates

In vitro susceptibility testing of Plasmodium falciparum isolates demonstrates sulfadoxine's activity profile against malaria parasites. In a study of two P. falciparum isolates (F32 and K1), the IC50 for Fansidar (sulfadoxine/pyrimethamine 80:1 combination) ranged from <10⁻⁸ M to 1.3×10⁻¹⁰ M for the sensitive F32 strain, and from 4.1×10⁻⁷ M to 1.1×10⁻⁹ M for the resistant K1 strain [1]. For sulfadoxine as a single agent against P. vivax, the reported IC50 is 249 μg/mL . Importantly, parasite isolates with mutations in dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) genes show reduced susceptibility, with median inhibitory concentrations exceeding 2000 nM for highly resistant strains [2].

In Vitro Susceptibility IC50 Antimalarial Screening

Veterinary Clinical Outcomes: Trimethoprim-Sulfadoxine vs. Penicillin and Oxytetracycline in Bovine Respiratory Disease

In a comparative study evaluating first-choice antibiotics for acute undifferentiated bovine respiratory disease in weaned beef calves, the trimethoprim-sulfadoxine combination demonstrated superior clinical outcomes compared to penicillin and oxytetracycline [1]. The case fatality rate in the trimethoprim-sulfadoxine treatment group was 3%, markedly lower than the 10% observed in the penicillin group and 8% in the oxytetracycline group [1]. The trimethoprim-sulfadoxine group also required statistically fewer treatment days compared to both penicillin and oxytetracycline groups (p < 0.05) [1]. Economic analysis incorporating mortality costs demonstrated that trimethoprim-sulfadoxine treatment was appreciably less costly than treatment with the alternative antibiotics [1].

Veterinary Antimicrobial Bovine Respiratory Disease Comparative Efficacy

Plasma Protein Binding Profile: Concentration-Dependent Binding of Sulfadoxine vs. Trimethoprim

Sulfadoxine exhibits a unique concentration-dependent plasma protein binding profile that distinguishes it from companion agents and other sulfonamides [1]. In pharmacokinetic studies in horses, protein binding of sulfadoxine decreased from 72% at 50 μg/mL to 14% at 450 μg/mL [1]. In contrast, trimethoprim showed approximately 50% plasma protein binding with no concentration dependence [1]. This non-linear binding behavior means that at higher plasma concentrations, a substantially larger fraction of sulfadoxine exists in the free, pharmacologically active form, with implications for tissue distribution and drug-drug interactions involving displacement from protein binding sites [2].

Protein Binding Pharmacokinetics Drug Interaction

Sulfadoxine Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Antimalarial Fixed-Dose Combination Formulation Development and Procurement

Based on clinical evidence demonstrating 1% treatment failure with SP+amodiaquine versus 18% failure with SP alone [1], sulfadoxine is optimally deployed in fixed-dose combination formulations rather than as monotherapy. Procurement should prioritize sulfadoxine-pyrimethamine-amodiaquine or sulfadoxine-pyrimethamine-artesunate combinations that meet WHO prequalification standards [2]. The 10- to 20-fold longer half-life of sulfadoxine (100-230 hours) compared to sulfamethoxazole (10-12 hours) [3] makes it uniquely suited for intermittent preventive treatment (IPT) protocols requiring once-weekly or monthly administration schedules.

Veterinary Antimicrobial Therapy for Bovine Respiratory Disease

For veterinary applications, trimethoprim-sulfadoxine combination formulations are indicated for bovine respiratory disease based on demonstrated 3% case fatality rate compared to 10% with penicillin and 8% with oxytetracycline, with significantly fewer treatment days required (p<0.05) [1]. Pharmacokinetic data in calves show sulfadoxine systemic availability of 94.1±18.1% following intramuscular administration, with a biological half-life of 14.36±1.40 hours [2]. Recommended withdrawal times are 5 days for meat and 2 days for milk following standard dosing [2].

In Vitro Antimalarial Drug Screening and Resistance Surveillance

Sulfadoxine serves as a reference standard compound for in vitro susceptibility testing of P. falciparum isolates, with established IC50 ranges for sensitive (F32: <10⁻⁸ M to 1.3×10⁻¹⁰ M) and resistant (K1: 4.1×10⁻⁷ M to 1.1×10⁻⁹ M) strains using the Fansidar 80:1 combination [1]. The compound is also used in molecular marker studies correlating dhfr/dhps genotypes with phenotypic resistance, where mutant dhfr genotypes show strong association with in vitro pyrimethamine resistance (kappa=0.79) [2]. High-purity analytical standards (>98%) are required for reproducible susceptibility testing [3].

Pharmacokinetic Modeling and Drug-Drug Interaction Studies

Sulfadoxine's unique concentration-dependent protein binding profile—decreasing from 72% bound at 50 μg/mL to 14% bound at 450 μg/mL [1]—makes it a valuable tool compound for investigating non-linear protein binding phenomena and drug displacement interactions. Its ultra-long half-life of 100-230 hours in humans [2] enables studies of extended drug exposure and tissue distribution, with documented blood-brain barrier penetration achieving 30-60% of plasma concentration and accumulation within malaria-infected erythrocytes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfadoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.